molecular formula C7H13NO B041529 (S)-Quinuclidin-3-ol CAS No. 34583-34-1

(S)-Quinuclidin-3-ol

Cat. No.: B041529
CAS No.: 34583-34-1
M. Wt: 127.18 g/mol
InChI Key: IVLICPVPXWEGCA-SSDOTTSWSA-N
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Description

(S)-(+)-3-Quinuclidinol is a chiral compound with the molecular formula C7H13NO. It is a bicyclic amine that features a quinuclidine skeleton, which is a common structural motif in many biologically active compounds. The compound is known for its use in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-3-Quinuclidinol can be synthesized through several methods. One common approach involves the reduction of quinuclidinone using a chiral reducing agent to obtain the desired enantiomer. Another method includes the catalytic hydrogenation of quinuclidine derivatives under specific conditions to achieve the (S)-(+)-enantiomer.

Industrial Production Methods

In industrial settings, (S)-(+)-3-Quinuclidinol is often produced through large-scale catalytic hydrogenation processes. These methods typically involve the use of metal catalysts such as palladium or platinum, which facilitate the hydrogenation of quinuclidine derivatives under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-3-Quinuclidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidinone.

    Reduction: It can be reduced to form different quinuclidine derivatives.

    Substitution: The hydroxyl group in (S)-(+)-3-Quinuclidinol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinuclidinone, various quinuclidine derivatives, and substituted quinuclidinol compounds.

Scientific Research Applications

(S)-(+)-3-Quinuclidinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: (S)-(+)-3-Quinuclidinol is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-(+)-3-Quinuclidinol exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved often include modulation of neurotransmitter systems and enzyme inhibition, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A parent compound with a similar bicyclic structure but lacking the hydroxyl group.

    Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.

    N-Methylquinuclidine: A methylated derivative of quinuclidine.

Uniqueness

(S)-(+)-3-Quinuclidinol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34583-34-1
Record name 3-Quinuclidinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034583341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-Quinuclidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-QUINUCLIDINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XEB6A770I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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